molecular formula C21H25N5O2 B1206412 Icotidine CAS No. 71351-79-6

Icotidine

Cat. No. B1206412
CAS RN: 71351-79-6
M. Wt: 379.5 g/mol
InChI Key: GJCSPRIRQYWXRW-UHFFFAOYSA-N
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Description

Icotidine is a chemical compound that belongs to the class of imidazoline derivatives. It was first synthesized in 1993 and has since gained attention for its potential as a research tool in the field of neuroscience. Icotidine has been shown to selectively bind to imidazoline receptors, which are involved in the regulation of various physiological processes such as blood pressure, insulin secretion, and pain perception. In

Scientific Research Applications

1. Anti-Cancer Applications

Icotinib is a novel anti-cancer drug that has shown clinical efficacy in patients with non-small-cell lung cancer (NSCLC). A study detailed the metabolic fate of icotinib in humans, revealing extensive metabolism at specific moieties, forming oxidized metabolites and conjugates with sulfate acid or glucuronic acid (Liu et al., 2011). Another study assessed the safety, tolerability, and pharmacokinetics of icotinib hydrochloride in patients with advanced solid tumors, mainly NSCLC, post platinum-based chemotherapy (Zhao et al., 2011).

2. Metabolic Research

Research on icotinib's metabolism highlighted the importance of structural modified sites as active metabolic centers. The crown ether ring of icotinib undergoes oxidation to form an aldehyde, indicating a complex metabolic process (Jiang et al., 2016).

3. Molecular Interaction and Drug Delivery Systems

A study on the icotinib-Au complex using density functional theory and surface-enhanced Raman scattering provided insights into the adsorption mechanism between icotinib molecules and metal, contributing to the development of drug carrier systems (Lian et al., 2021).

4. Molecular Mechanisms in Cancer Therapy

Research indicated that icotinib inhibits the invasion of Tca8113 cells by downregulating matrix metalloproteinases via the inactivation of the NF-κB signaling pathways, thus affecting cancer cell metastasis (Yang et al., 2014).

5. Clinical Trials and Comparative Studies

Icotinib was compared to gefitinib in a randomized, double-blind phase 3 trial for previously treated advanced NSCLC. The study aimed to establish non-inferiority of icotinib to gefitinib and provided insights into its clinical effectiveness and adverse events profile (Shi et al., 2013).

properties

IUPAC Name

2-[4-(3-methoxypyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15-8-9-16(13-24-15)12-17-14-25-21(26-20(17)27)23-10-4-3-6-18-19(28-2)7-5-11-22-18/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H2,23,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSPRIRQYWXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=C(C=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221555
Record name Icotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icotidine

CAS RN

71351-79-6
Record name Icotidine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071351796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y9G9575K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
CR Ganellin, RC Blakemore, TH Brown… - Allergy and Asthma …, 1986 - search.proquest.com
Icotidine, An Antagonist of Histamine at Both H1 and H2 … for SK&F 93319, for which we propose the name "icotidine" (accepted by the USAN Council as a non-…
Number of citations: 15 search.proquest.com
RC Mitchell, CJ Salter, KY Tam - Journal of pharmaceutical and biomedical …, 1999 - Elsevier
… 3 shows the absorption spectra of icotidine, lupitidine and … Table 1 lists the pK a values of icotidine, lupitidine and SK&F … molar absorptivity coefficients of icotidine, lupitidine and SK&F …
Number of citations: 47 www.sciencedirect.com
C WSKA-MY - Reactions, 1986 - search.proquest.com
… GANELLIN CR Icotidine an Antagonist of Histamine at Both HI and H2 Receptors: 7:126,1986. … IFE RJ Icotidine an Antagonist of Histamine at Both HI and H2 Receptors. 7:126,1986. …
Number of citations: 0 search.proquest.com
T Österberg, U Norinder - Journal of chemical information and …, 2000 - ACS Publications
… org 1296 and overestimate the partitioning of icotidine and temelastine. However, the … and icotidine compared to the PSA method. A possible explanation for the overestimate of icotidine …
Number of citations: 132 pubs.acs.org
JM Treherne, JM Young - Journal of pharmacy and …, 1988 - Wiley Online Library
… ‐methyl‐4‐methyl‐diphenhydramine ([ 3 H]QMDP) binding to solubilized H 1 ‐receptors, but the level of non‐specific binding was higher and was only satisfactorily defined by icotidine …
Number of citations: 6 onlinelibrary.wiley.com
RJ Ife, KW Catchpole, GJ Durant, CR Ganellin… - European journal of …, 1989 - Elsevier
Using the combined H 1 /H 2 -receptor histamine antagonist, icotidine (SK&F 93319, 5b) as a starting point, a series of pyridylaminoalkylaminopyrimidones has been evaluated as …
Number of citations: 24 www.sciencedirect.com
B Sadek, R Alisch, A Buschauer, S Elz - Molecules, 2013 - mdpi.com
… Icotidine (SK&F 93319), derived from the isocytosine series of H 2 R antagonists, was the first substance reported to possess nearly equipotent antagonist activity at both H 1 R and H 2 …
Number of citations: 13 www.mdpi.com
N Abaciog̈lu, A Bediz, I Çakici, B Tunçtan… - General …, 1993 - europepmc.org
… Icotidine (SKF 93319) produced significant antinociception and also augmented the analgesic effect of morphine, on the caudal compression test. 5. However, mepyramine, famotidine, …
Number of citations: 20 europepmc.org
CR Ganellin - Advanced Drug Design And Development: A …, 1994 - books.google.com
… In view of the above it was surprising to find that icotidine (16, Fig. 7)(log P= 2.58) did not penetrate. Lupitidine (SK&F 93479, 18), a relatively lipophilic H2 antagonist [22, 23] which has …
Number of citations: 0 books.google.com
J Kelder, PDJ Grootenhuis, DM Bayada… - Pharmaceutical …, 1999 - Springer
Purpose. To study oral absorption and brain penetration as a function of polar molecular surface area. Methods. Measured brain penetration data of 45 drug molecules were investigated…
Number of citations: 956 link.springer.com

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